molecular formula C12H14F3NO2S B11758653 (1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester

(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester

Cat. No.: B11758653
M. Wt: 293.31 g/mol
InChI Key: FCOKAVPKKDPGKU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester typically involves the reaction of a suitable precursor with trifluoromethanesulfonyl azide under metal-free conditions . This method allows for the incorporation of both CF3 and N3 groups, which are essential for the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a thiol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the trifluoromethylsulfanyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester involves its interaction with molecular targets through its trifluoromethylsulfanyl group. This group can form strong interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in oxidative stress and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester is unique due to its specific trifluoromethylsulfanyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high chemical stability and reactivity.

Properties

Molecular Formula

C12H14F3NO2S

Molecular Weight

293.31 g/mol

IUPAC Name

benzyl N-[1-(trifluoromethylsulfanyl)propan-2-yl]carbamate

InChI

InChI=1S/C12H14F3NO2S/c1-9(8-19-12(13,14)15)16-11(17)18-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,16,17)

InChI Key

FCOKAVPKKDPGKU-UHFFFAOYSA-N

Canonical SMILES

CC(CSC(F)(F)F)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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